molecular formula C6H8ClN3 B6225088 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride CAS No. 154312-87-5

2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride

Cat. No.: B6225088
CAS No.: 154312-87-5
M. Wt: 157.60 g/mol
InChI Key: MZWUWGDJKZHAIW-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride is a chemical compound with the molecular formula C6H7N3·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with acetonitrile in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with the function of cellular membranes. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

154312-87-5

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)acetonitrile;hydrochloride

InChI

InChI=1S/C6H7N3.ClH/c1-9-5-6(2-3-7)4-8-9;/h4-5H,2H2,1H3;1H

InChI Key

MZWUWGDJKZHAIW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CC#N.Cl

Purity

95

Origin of Product

United States

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